molecular formula C11H14ClNO3 B2444454 (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride CAS No. 2490322-89-7

(1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride

Cat. No. B2444454
CAS RN: 2490322-89-7
M. Wt: 243.69
InChI Key: LVUDITINFHLZOF-GHXDPTCOSA-N
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Description

“(1R,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride” is a solid compound stored at room temperature . It has a molecular weight of 179.65 .


Molecular Structure Analysis

The molecular formula for “(1R,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride” is C7H14ClNO2 .


Physical And Chemical Properties Analysis

“(1R,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride” is a solid at room temperature . Its molecular weight is 179.65 .

Scientific Research Applications

Extraction and Synthesis

  • Pyridine-3-carboxylic acid, a derivative related to (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid, is used in food, pharmaceutical, and biochemical industries. Its production can be intensified by enzymatic conversion or biosynthesis, followed by reactive extraction from fermentation broth (Kumar & Babu, 2009).

  • Synthesis of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, utilizes compounds structurally similar to (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid for crystal structure and computational studies (Shen et al., 2012).

Biochemical Properties and Applications

  • In the study of amino acids and derivatives, compounds like D-2-azabicyclo[3.3.0]octan-3-carboxylic acid, which resemble (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid, are crucial for understanding stereochemistry and their conversion to optically active compounds (Wallbaum et al., 1994).

  • Research on carbocyclic and heterocyclic amino acids, including analogs structurally similar to (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid, focuses on their inhibition properties in enzymatic syntheses and their potential pharmacological activities, including tumor growth inhibition and immune response suppression (Coulter et al., 1974).

Material Science and Catalysis

  • Synthesis and characterization of silatrane-carboxylic acids, including those similar to (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid, are essential for exploring their potential in materials science, particularly in polymer formation and crystalline structure studies (Lu et al., 1995).

  • Studies on porphyrin conjugates, which can be synthesized using compounds like (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid, are significant in exploring applications in biomolecular conjugation, indicating their potential in medicinal chemistry and diagnostic applications (Jadhav et al., 2016).

Safety and Hazards

This compound has been labeled with the GHS07 pictogram. It may be harmful if swallowed and can cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

(1R,3R)-3-pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-2-10(7-8)15-9-3-5-12-6-4-9;/h3-6,8,10H,1-2,7H2,(H,13,14);1H/t8-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDITINFHLZOF-GHXDPTCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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